

Physical and chemical properties of 4-Iodo-1-methyl-1H-imidazole

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Compound of Interest

Compound Name: **4-Iodo-1-methyl-1H-imidazole**

Cat. No.: **B104959**

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An In-Depth Technical Guide to 4-Iodo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-1-methyl-1H-imidazole is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of a reactive iodine atom on the imidazole ring, render it a versatile precursor for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Iodo-1-methyl-1H-imidazole**, detailed experimental protocols for its synthesis and characterization, and a summary of its applications in drug discovery and development. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using process diagrams.

Physical and Chemical Properties

4-Iodo-1-methyl-1H-imidazole is a colorless to light yellow crystalline solid at room temperature.^[1] It exhibits solubility in various organic solvents such as ethanol and dimethyl sulfoxide, with slight solubility in water.^[1] The key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of **4-Iodo-1-methyl-1H-imidazole**

Property	Value	Source
Molecular Formula	C ₄ H ₅ IN ₂	[1] [2]
Molecular Weight	208.00 g/mol	[2]
CAS Number	71759-87-0	[2]
Appearance	Colorless to light yellow crystalline solid/powder	[1]
Melting Point	51-54 °C	
Boiling Point (Predicted)	299.0 ± 13.0 °C at 760 mmHg	
Density (Predicted)	2.07 ± 0.1 g/cm ³	[1]
pKa (Predicted)	4.46 ± 0.61	
LogP (Predicted)	1.10	
Solubility	Slightly soluble in water; Soluble in ethanol, DMSO	[1]

Spectral Data

The structural confirmation of **4-Iodo-1-methyl-1H-imidazole** is typically achieved through various spectroscopic methods. While specific experimental spectra are proprietary to individual research labs, the following table outlines the expected analytical techniques used for its characterization.

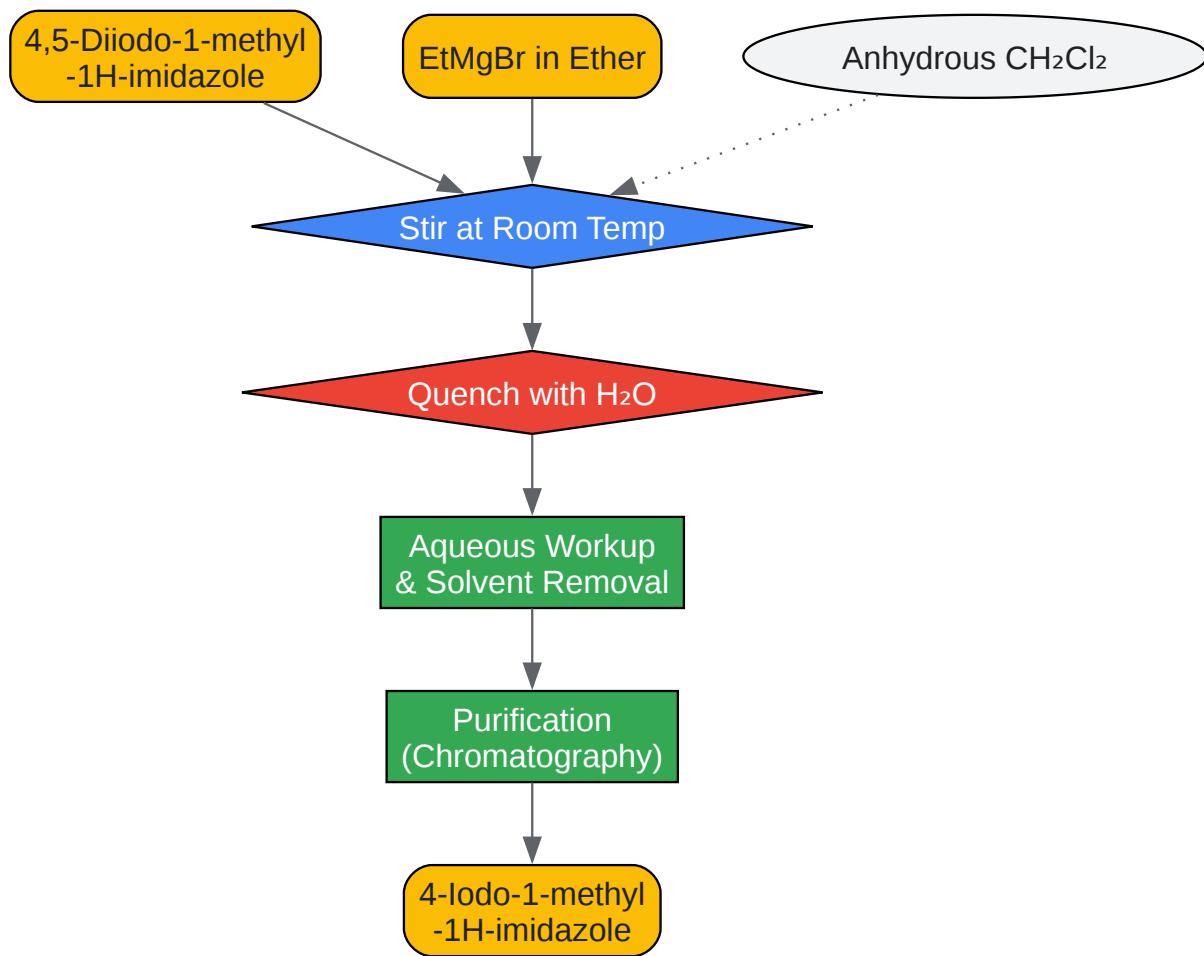
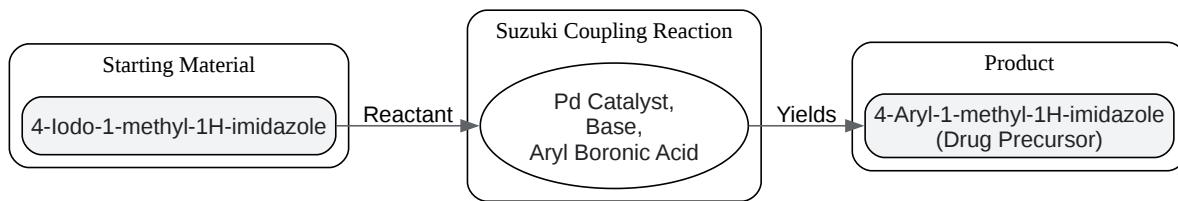
Table 2: Spectroscopic and Chromatographic Data

Technique	Description
¹ H NMR	Expected signals would correspond to the two imidazole ring protons and the N-methyl protons.
¹³ C NMR	Expected signals would include those for the three imidazole ring carbons and the N-methyl carbon.
Mass Spectrometry (MS)	The molecular ion peak $[M]^+$ would be expected at $m/z \approx 208$.
Infrared (IR) Spectroscopy	Characteristic peaks for C-H, C=N, and C-N stretching and bending vibrations of the imidazole ring.
HPLC/LC-MS	Used for purity assessment and quantification, typically employing a C18 reverse-phase column. ^[3]

Chemical Reactivity and Applications

The synthetic utility of **4-Iodo-1-methyl-1H-imidazole** is primarily derived from the reactivity of the carbon-iodine bond. This bond serves as a versatile handle for introducing a variety of functional groups via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.^[4] This capability makes it an invaluable intermediate in the synthesis of pharmacologically active compounds.

The imidazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. By using **4-Iodo-1-methyl-1H-imidazole**, medicinal chemists can systematically modify molecular structures to explore structure-activity relationships (SAR) and optimize lead compounds for various therapeutic targets, including kinase inhibitors and G-protein coupled receptors.^[1]



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